molecular formula C11H15NO B13710778 3-(3-Methoxy-5-methylphenyl)azetidine

3-(3-Methoxy-5-methylphenyl)azetidine

Cat. No.: B13710778
M. Wt: 177.24 g/mol
InChI Key: QONGYTNEMHWVIF-UHFFFAOYSA-N
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Description

3-(3-Methoxy-5-methylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-(3-methoxy-5-methylphenyl)azetidine

InChI

InChI=1S/C11H15NO/c1-8-3-9(10-6-12-7-10)5-11(4-8)13-2/h3-5,10,12H,6-7H2,1-2H3

InChI Key

QONGYTNEMHWVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Route Description

A key method involves the Horner–Wadsworth–Emmons (HWE) reaction to prepare a 3-substituted azetidin-3-ylidene ester intermediate, followed by aza-Michael addition of an aromatic amine or heterocyclic amine to install the desired substituent on the azetidine ring.

  • Step 1: Synthesis of (N-Boc-azetidin-3-ylidene)acetate
    Prepared from azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate using sodium hydride (NaH) in dry tetrahydrofuran (THF). The reaction proceeds via the HWE reaction to yield the α,β-unsaturated ester intermediate with approximately 60% yield after purification by vacuum distillation or flash chromatography.

  • Step 2: Aza-Michael Addition
    The unsaturated ester is reacted with amines such as azetidine, pyrrolidine, piperidine, or aromatic amines in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 65 °C for 4–16 hours. This step introduces the 3-substituted azetidine moiety.

Application to 3-(3-Methoxy-5-methylphenyl)azetidine

Though specific literature on this compound is limited, analogous compounds with substituted phenyl groups have been synthesized via this method by employing the corresponding substituted anilines or aromatic amines bearing methoxy and methyl groups at the 3- and 5-positions, respectively.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
HWE Reaction Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF ~60 Purification by Kugelrohr distillation or flash chromatography
Aza-Michael Addition Aromatic amine (3-methoxy-5-methylaniline), DBU, acetonitrile, 65 °C, 12-16 h 60–75 Reaction time depends on amine nucleophilicity

Analytical Characterization

  • Infrared (IR) Spectroscopy : Characteristic ester carbonyl bands at ~1730 cm⁻¹ and Boc-protecting group carbonyl at ~1695 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR shows signals for aromatic protons of the 3-methoxy-5-methylphenyl group and azetidine methylene protons with expected chemical shifts and splitting patterns.
    • ^13C NMR confirms the presence of aromatic carbons, methoxy carbon (~55 ppm), methyl carbon (~20 ppm), and azetidine carbons.
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight consistent with the target compound.

Preparation via Substitution on Preformed Azetidine Rings

Another method involves the functionalization of azetidine rings through nucleophilic substitution or cross-coupling reactions:

  • Step 1: Preparation of Azetidine Mesylates or Halides
    Starting from azetidine derivatives, mesylation or halogenation at the 3-position creates reactive intermediates.

  • Step 2: Nucleophilic Aromatic Substitution or Palladium-Catalyzed Cross-Coupling
    The 3-position mesylate or halide reacts with 3-methoxy-5-methylphenyl nucleophiles or boronic acids under palladium-catalyzed Suzuki–Miyaura coupling conditions to install the aromatic substituent.

Typical Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Mesylation Methanesulfonyl chloride, triethylamine, dichloromethane, 0–25 °C 70–80 Purification by silica gel chromatography
Suzuki–Miyaura Coupling 3-methoxy-5-methylphenylboronic acid, Pd(PPh₃)₄ catalyst, base (K₂CO₃), toluene/water, reflux 65–85 Reaction monitored by NMR and LC/MS

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane mixtures.
  • The final product is obtained as a crystalline solid with purity >95% as confirmed by HPLC.
  • Characterization includes NMR, IR, and HRMS consistent with the target structure.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Aza-Michael Addition to HWE Ester Azetidin-3-one, methyl 2-(dimethoxyphosphoryl)acetate, NaH, DBU, aromatic amine, acetonitrile, 65 °C 60–75 Mild conditions, versatile amine scope Requires synthesis of intermediate
Substitution on Azetidine Mesylate Methanesulfonyl chloride, triethylamine, Pd-catalyst, boronic acid, base, reflux 65–85 Direct installation of aromatic group Requires handling of Pd catalyst

Representative Experimental Procedure

Synthesis of this compound via Aza-Michael Addition

  • To a dry flask under nitrogen, dissolve azetidin-3-one (1.0 equiv) and methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv) in dry THF.
  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portionwise at 0 °C. Stir at room temperature for 2 h.
  • Quench reaction with water, extract with ethyl acetate, dry over sodium sulfate, and concentrate. Purify residue by vacuum distillation to obtain (N-Boc-azetidin-3-ylidene)acetate.
  • In a separate flask, dissolve the intermediate and 3-methoxy-5-methylaniline (1.2 equiv) in acetonitrile. Add DBU (1.1 equiv) and stir at 65 °C for 12 h.
  • Cool, extract with ethyl acetate, wash with water and brine, dry, and concentrate. Purify by flash chromatography to afford this compound as a white crystalline solid.
  • Characterize by NMR, IR, and HRMS.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-5-methylphenyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

3-(3-Methoxy-5-methylphenyl)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-5-methylphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)azetidine: Similar structure but lacks the methyl group.

    3-(3-Methylphenyl)azetidine: Similar structure but lacks the methoxy group.

    3-(3-Methoxy-4-methylphenyl)azetidine: Similar structure with a different position of the methyl group.

Uniqueness

3-(3-Methoxy-5-methylphenyl)azetidine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its similar compounds.

Q & A

Q. How do steric effects from the 3-methoxy-5-methylphenyl group influence azetidine ring conformation?

  • Methodological Answer :
  • Variable-temperature NMR to study ring puckering dynamics .
  • DFT calculations (Gaussian, ORCA) to compare optimized geometries with crystallographic data .
  • NOE correlations to map spatial proximity between substituents .

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